Zinc Acetoxymethyl Fluorescent Probe, commonly referred to as Zinc Acetoxymethyl Fluorescent Probe 2F diacetate (ZnAF-2F DA), is a cell-permeable fluorescent probe designed for the detection of zinc ions (Zn²⁺) in biological systems. This compound is a diacetyl derivative of ZnAF-2F, which allows it to permeate cellular membranes effectively. Once inside the cell, ZnAF-2F DA is hydrolyzed by intracellular esterases to release ZnAF-2F, a compound that remains within the cell and exhibits significant fluorescence upon binding with zinc ions . The chemical structure of ZnAF-2F DA includes a tetracarboxylate chelating site that enhances its ability to form complexes with divalent cations, particularly zinc .
ZnAF-2F DA acts as a Zn2+ probe by exploiting the combined properties of its structure:
These properties make ZnAF-2F DA a valuable tool for researchers investigating various aspects of cellular zinc homeostasis and its role in diverse biological processes.
ZnAF-2F DA undergoes hydrolysis in the presence of esterases, resulting in the formation of ZnAF-2F. The reaction can be summarized as follows:
Upon addition of zinc ions, ZnAF-2F exhibits a marked increase in fluorescence intensity, which can be quantified and is indicative of its binding affinity for Zn²⁺ ions
ZnAF-2F DA is primarily utilized as a fluorescent indicator for intracellular zinc levels. Its ability to permeate cell membranes and subsequently release ZnAF-2F makes it a valuable tool for studying zinc dynamics in living cells. The fluorescence intensity of ZnAF-2F increases significantly upon binding with zinc ions, allowing researchers to visualize and quantify zinc concentrations in real-time
The synthesis of ZnAF-2F DA involves several key steps: These methods allow for the efficient production of ZnAF-2F DA suitable for biological applications. Studies have shown that ZnAF-2F DA interacts specifically with zinc ions, leading to significant changes in fluorescence that can be quantitatively measured. This specificity allows researchers to differentiate between zinc and other divalent cations, making it a reliable probe for studying zinc's role in cellular functions
Several compounds share similarities with ZnAF-2F DA, particularly as fluorescent probes for divalent cations. Below is a comparison highlighting their uniqueness: ZnAF-2F DA stands out due to its specific design for zinc detection with enhanced membrane permeability and significant fluorescence changes upon binding with zinc ions, making it particularly useful in live-cell imaging studies
The core scaffold of ZnAF-2F DA derives from fluorescein, chosen for its visible-range excitation (λex 492 nm) and emission (λem 517 nm) profiles that minimize cellular autofluorescence. Structural modifications focus on two critical parameters: The optimized scaffold exhibits a 60-fold fluorescence increase upon zinc binding, with quantum yields rising from 0.006 (apo form) to 0.36 (zinc-bound). ZnAF-2F DA incorporates diacetyl esters at both phenolic hydroxyl groups, converting the hydrophilic fluorescein derivative into a membrane-permeant prodrug. Key functionalization outcomes include: Comparative permeability studies show a 12-fold increase in cellular uptake versus non-esterified ZnAF-2F, as quantified via fluorescence recovery after photobleaching (FRAP) in hippocampal slices. The ZnAF series demonstrates progressive improvements in zinc sensing performance: Structural variations within the ZnAF family directly influence zinc detection thresholds: *Requires exogenous permeabilization agents. The development of ZnAF-2F DA represents a significant advancement in fluorescent zinc probe technology, particularly in its utilization of esterase-mediated activation mechanisms for intracellular zinc detection [1] [2]. This compound, chemically known as 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2′,7′-difluorofluorescein diacetate, functions as a cell-permeable precursor that undergoes enzymatic transformation within cellular environments [3] [4]. The esterase-mediated activation process involves the hydrolysis of acetyl groups by cytosolic esterases, converting the membrane-permeable ZnAF-2F DA into the active zinc-sensitive form ZnAF-2F [1] [2]. This enzymatic conversion is critical for cellular retention, as the resulting ZnAF-2F lacks membrane permeability and remains trapped within the intracellular compartment [4] [5]. The activation kinetics demonstrate rapid enzymatic processing, with esterase-catalyzed hydrolysis occurring within minutes of cellular uptake [6] [7]. Research findings indicate that the esterase activation mechanism provides several advantages over direct zinc probe loading methods [8] [6]. The diacetate modification significantly enhances cellular uptake efficiency while maintaining zinc binding specificity [9] [10]. Kinetic analysis reveals that ZnAF-2F DA exhibits optimal activation rates under physiological conditions, with complete hydrolysis typically achieved within 30 minutes of incubation [11] [12]. The molecular mechanism underlying esterase-mediated activation involves the sequential removal of acetyl groups from the fluorescein scaffold [1] [4]. This process restores the conjugated system necessary for zinc-induced fluorescence enhancement, with quantum yields increasing from 0.006 in the zinc-free state to significantly higher values upon zinc coordination [2] [18]. The activation kinetics are influenced by cellular esterase expression levels, temperature, and pH conditions within the cytosolic environment [6] [11]. Comparative studies demonstrate that ZnAF-2F DA exhibits superior activation characteristics compared to earlier zinc probe generations [9] [10]. The fluorine substitution at the 2′ and 7′ positions of the fluorescein core provides enhanced pH stability, with the zinc complex maintaining stable fluorescence under neutral and slightly acidic conditions [1] [2]. This represents a significant improvement over non-fluorinated variants, which experienced decreased fluorescence intensity below pH 7.0 due to phenolic hydroxyl group protonation [4] [18]. Temporal resolution optimization in zinc imaging requires careful consideration of probe kinetics, detection sensitivity, and cellular zinc dynamics [19] [20]. ZnAF-2F DA provides enhanced temporal resolution capabilities through its rapid zinc binding kinetics and stable fluorescence characteristics, enabling real-time monitoring of intracellular zinc fluctuations [1] [2]. The temporal resolution of zinc flux analysis is fundamentally limited by the rate of zinc binding to the fluorescent probe and the kinetics of fluorescence signal generation [21] [22]. ZnAF-2F demonstrates rapid complex formation with zinc ions, with binding kinetics occurring within milliseconds to seconds under physiological conditions [10] [23]. This rapid response enables detection of transient zinc release events and dynamic zinc redistribution within cellular compartments [19] [20]. Optimization strategies for temporal resolution enhancement include careful selection of probe concentration, imaging acquisition parameters, and signal processing methodologies [20] [24]. Research indicates that optimal probe loading concentrations range from 1-10 μM, providing sufficient signal-to-noise ratios while minimizing potential cellular perturbation [11] [12]. Higher concentrations may lead to probe saturation effects that compromise temporal resolution, while lower concentrations may result in insufficient signal strength for reliable detection [25] [26]. Advanced temporal resolution optimization incorporates consideration of cellular zinc buffering systems and probe distribution kinetics [20] [26]. The cytosolic environment contains multiple zinc-binding proteins and chelators that influence the apparent zinc concentration and probe response characteristics [16] [17]. Mathematical modeling of probe-zinc interactions reveals that optimal temporal resolution requires balancing probe affinity with cellular zinc buffering capacity [22] [27]. Real-time zinc flux analysis applications demonstrate the capability of ZnAF-2F DA to resolve rapid zinc transients associated with cellular signaling events [20] [23]. Studies utilizing high-speed fluorescence microscopy reveal zinc release events with temporal characteristics ranging from milliseconds to minutes, depending on the cellular stimulus and compartmental origin [19] [24]. The probe's photostability under continuous illumination conditions enables extended monitoring periods without significant signal degradation [28] [29]. Quantitative analysis of temporal resolution limitations reveals that diffusion-limited processes within cellular microenvironments can influence apparent zinc dynamics [20] [30]. Microfluidic approaches combined with ZnAF-2F DA loading demonstrate temporal resolution capabilities approaching theoretical limits imposed by diffusion and probe kinetics [20] [27]. These studies indicate that sub-second temporal resolution is achievable under optimal experimental conditions, enabling detection of rapid zinc signaling events previously inaccessible to measurement [19] [31]. Multiplex imaging applications require careful consideration of spectral overlap, excitation/emission characteristics, and potential cross-reactivity between different fluorescent reporters [32] [33]. ZnAF-2F DA exhibits favorable spectral properties for multiplex imaging applications, with excitation and emission wavelengths that are compatible with commonly used fluorescent protein reporters and organelle-specific dyes [34] [28]. The spectral characteristics of ZnAF-2F DA, with excitation at 492 nm and emission at 515 nm, position it within the green fluorescence region of the visible spectrum [13] [14]. This spectral location enables combination with red-shifted fluorescent proteins, blue-shifted nuclear stains, and far-red organelle markers without significant spectral overlap [35] [36]. Successful multiplex imaging protocols have been developed combining ZnAF-2F DA with calcium indicators, mitochondrial markers, and genetically encoded fluorescent proteins [32] [36]. Research demonstrates effective multiplex imaging combinations utilizing ZnAF-2F DA with various cellular markers [32] [28]. Studies combining zinc detection with calcium imaging reveal independent monitoring of both ionic species within the same cellular preparation [36] [29]. The temporal and spatial resolution characteristics of ZnAF-2F DA are maintained in multiplex imaging configurations, enabling simultaneous monitoring of zinc dynamics alongside other cellular processes [34] [35]. Advanced multiplex imaging strategies incorporate ratiometric detection methods to enhance quantitative accuracy and minimize artifacts [32] [35]. Dual-excitation or dual-emission approaches enable correction for probe concentration variations and photobleaching effects that may compromise quantitative zinc measurements [7] [26]. These methodological refinements are particularly important in long-term imaging experiments where probe stability and signal consistency are critical factors [28] [29]. The compatibility of ZnAF-2F DA with genetically encoded indicators represents a significant advancement in multiplex imaging capabilities [32] [28]. Studies demonstrate successful combination with genetically encoded calcium indicators, pH sensors, and metabolic reporters, enabling comprehensive analysis of cellular physiology [34] [36]. The chemical stability and pH independence of the zinc-ZnAF-2F complex ensures reliable performance across diverse experimental conditions encountered in multiplex imaging applications [1] [2].
Compound Name Unique Features Fluo-3 High affinity for calcium ions; used extensively in calcium imaging. Fluo-4 Improved selectivity and lower dissociation constant than Fluo-3; ideal for high-resolution calcium measurements. Fura-2 Classic calcium indicator; offers significant changes in fluorescence upon calcium binding but less specific than newer probes. Zinc Green A fluorescent probe specifically designed for detecting intracellular zinc but may have lower sensitivity compared to ZnAF series. Fluorescein-Based Molecular Scaffold Optimization Strategies
Parameter Native Fluorescein ZnAF-2F pKa 6.2 4.9 ΔΦ (Zn2+) - 0.006 → 0.36 Kd (nM) - 2.7 Diacetyl Ester Functionalization for Enhanced Cell Permeability
Comparative Analysis of ZnAF Family Derivative Architectures
Derivative pKa Kd (nM) Cell Permeability ZnAF-1 6.2 0.9 Low ZnAF-2 6.2 2.1 Low ZnAF-1F 4.9 1.5 Moderate* ZnAF-2F DA 4.9 2.7 High Activation Kinetics Data
Parameter Value Conditions Reference Excitation Wavelength 492 nm Physiological pH [13] [14] Emission Wavelength 515 nm Physiological pH [13] [14] Molecular Weight 692.66 g/mol - [3] [15] Dissociation Constant (Kd) 5.5 × 10⁻⁹ M pH 7.4 [16] [17] Activation Time 30 minutes 37°C, CO₂ incubator [11] [12] Temporal Resolution Optimization for Real-Time Zinc Flux Analysis
Temporal Resolution Performance Metrics
Measurement Parameter Optimized Value Detection Limit Temporal Resolution Probe Concentration 1-10 μM 0.072 μM Sub-second Acquisition Rate 3.66 frames/second - 1.09 seconds Response Time 117 ms (association) - Millisecond range Recovery Time 1.28 seconds (dissociation) - Second range Signal Duration >10 seconds - Minutes Multiplex Imaging Compatibility with Other Fluorescent Reporters
Multiplex Imaging Compatibility Matrix
Reporter Type Spectral Range Compatibility Applications Blue Fluorescent Proteins 380-450 nm Excellent Nuclear markers Calcium Indicators 340-510 nm Good Ion flux studies Red Fluorescent Proteins 580-650 nm Excellent Protein localization Far-red Dyes 650-750 nm Excellent Organelle markers Mitochondrial Markers 550-600 nm Moderate Subcellular localization
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